1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt
Overview
Description
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt, also known as DOPS, is a phospholipid containing oleic acid . It is an excellent substitute for the naturally occurring Brain PS and has similar physical properties . It is more stable to oxidation and has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies .
Molecular Structure Analysis
The molecular formula of DOPS is C42H77NO10PNa . The linear formula is CCCCCCCC\C=C/CCCCCCCC (=O)OC [C@@H] (COP (O) (=O)OC [C@H] (N)C (O)=O)OC (=O)CCCCCCC\C=C/CCCCCCCC . The molecular weight is 810.03 .Physical And Chemical Properties Analysis
DOPS is a powder form phospholipid . It is hygroscopic and not light sensitive . It is insoluble in ethanol and DMSO, but soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL . It is stored at -20°C .Scientific Research Applications
-
Lipid Mixtures for Nonviral DNA Vectors
- Field : Biotechnology
- Application : 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt can be used in lipid mixtures with DOPC and DOPE as effective nontoxic and nonviral DNA vectors .
- Method : The compound is mixed with DOPC and DOPE to form lipid mixtures. These mixtures are then used to deliver DNA into cells .
- Results : The use of this compound in lipid mixtures has been found to be an effective method for nonviral DNA delivery .
-
Mimicking Platelet Membranes for Coagulation Studies
- Field : Hematology
- Application : This compound has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies .
- Method : The compound is mixed with DOPC and DOPE to form lipid mixtures that mimic the properties of platelet membranes. These mixtures are then used in coagulation studies .
- Results : The use of this compound in lipid mixtures has been found to be an effective method for mimicking platelet membranes in coagulation studies .
-
Formation of Unilamellar Vesicles
- Field : Biochemistry
- Application : This compound has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure .
- Method : The compound is used to form unilamellar vesicles, which are then used to study the effect of curvature on membrane structure .
- Results : The use of this compound in the formation of unilamellar vesicles has provided insights into the effect of curvature on membrane structure .
-
Substitute for Phosphoserine/Phosphatidylserine
- Field : Biochemistry
- Application : This compound is a substitute for Phosphoserine/Phosphatidylserine .
- Method : The compound can be used in place of Phosphoserine/Phosphatidylserine in various biochemical reactions .
- Results : The use of this compound as a substitute for Phosphoserine/Phosphatidylserine has been found to be effective .
-
Formation of Supported Lipid Bilayers
- Field : Biochemistry
- Application : This compound has been used in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets .
- Method : The compound is used to form supported lipid bilayers, which are then used to study the effects of various support materials on lipid redistribution .
- Results : The use of this compound in the formation of supported lipid bilayers has provided insights into the effects of various support materials on lipid redistribution .
-
Oxidation Stability Studies
- Field : Biochemistry
- Application : This compound is more stable to oxidation and has been used in oxidation stability studies .
- Method : The compound is subjected to various conditions to study its stability to oxidation .
- Results : The use of this compound in oxidation stability studies has provided insights into its stability and potential applications .
properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHZNDUWYZIXFY-YORIBCANSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77NNaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.